Ethyl 3-oxo-2-(propoxyimino)butanoate
Description
Ethyl 3-oxo-2-(propoxyimino)butanoate is a β-keto ester derivative featuring a propoxyimino substituent at the 2-position. This compound belongs to a broader class of α-imino-β-keto esters, which are pivotal intermediates in organic synthesis and pharmaceutical research due to their reactivity and diverse biological activities.
Properties
CAS No. |
68401-24-1 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 3-oxo-2-propoxyiminobutanoate |
InChI |
InChI=1S/C9H15NO4/c1-4-6-14-10-8(7(3)11)9(12)13-5-2/h4-6H2,1-3H3 |
InChI Key |
XWFABJJRNZCSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCON=C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The propoxyimino group distinguishes Ethyl 3-oxo-2-(propoxyimino)butanoate from related esters. Key analogs include:
Key Observations :
- The propoxyimino group introduces an aliphatic ether chain, enhancing lipophilicity compared to aromatic substituents like benzyloxyimino or phenylhydrazinylidene .
Physicochemical Properties
Melting Points and Stability
- Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate (1a): Melts at 78–80°C , whereas its 3,4-dichlorophenyl analog (1b) has a higher melting point (100–102°C) due to increased molecular symmetry and halogen interactions .
- Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate exhibits a triclinic crystal structure with intramolecular hydrogen bonds, enhancing thermal stability .
Spectral Characteristics
- IR Spectra : All β-keto esters show strong C=O stretches (~1700–1750 cm⁻¹). Hydrazone derivatives (e.g., 1c–1h ) display additional N–H stretches at ~3200 cm⁻¹.
- NMR Data: The propoxyimino group would likely produce distinct signals for –OCH₂CH₂CH₃ protons (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .
Anthelmintic and Cytotoxic Potentials
- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrate significant anthelmintic activity (Table 1, ), with EC₅₀ values < 10 µg/mL against Pheretima posthuma. The dioxopyrrolidinyl group likely enhances target binding via hydrogen bonding .
- Hydrazone Derivatives : Compounds like 1c and 1d show cytotoxicity against cancer cell lines, attributed to nitro and chloro groups inducing oxidative stress .
Antimicrobial Activity
- 3,4,5-Trimethoxyphenyl-substituted esters (e.g., ) may exhibit enhanced antimicrobial activity due to methoxy groups disrupting microbial membranes.
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